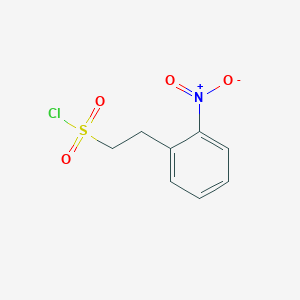

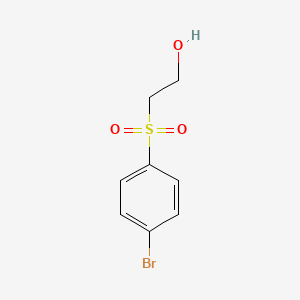

![molecular formula C18H14N4O2S2 B2668581 2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide CAS No. 1226457-22-2](/img/structure/B2668581.png)

2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, antifungal, and anti-inflammatory activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The benzothiazole ring is a crucial structural motif in these compounds, contributing to their diverse biological activities .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with mercapto benzothiazole in the presence of NaHCO3 in ethanol to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For instance, some benzothiazole derivatives have been found to exhibit significant cytotoxicity at high concentrations .科学的研究の応用

Antidiabetic Agents

Some derivatives containing oxadiazole and benzothiazole moieties were synthesized and assayed for their in vivo hypoglycemic activity by alloxan induced diabetic model in rat . These derivatives showed significant biological efficacy when compared to a potent and well known antidiabetic agent (i.e. Glibenclamide). All the compounds were effective, amongst them one showed more prominent activity at 350 mg/kg p.o .

Synthesis of Pyridine Derivatives

The compound can be used as a starting material in the synthesis of pyridine derivatives . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Similarly, it can also be used in the synthesis of pyrido[2,3-d]pyrimidine derivatives . Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis of Coumarin Derivatives

The compound can be used in the synthesis of coumarin derivatives . Coumarins are a type of phenolic compound and have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties.

Synthesis of Thiazolone Derivatives

It can be used in the synthesis of thiazolone derivatives . Thiazolones are a class of organic compounds that contain a five-membered C3NS ring. They have been studied for their potential use in medicinal chemistry due to their diverse biological activities.

Synthesis of Triazole Derivatives

Lastly, the compound can be used in the synthesis of triazole derivatives . Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral effects.

作用機序

Safety and Hazards

将来の方向性

The study of benzothiazole derivatives is a rapidly evolving field, with new synthetic methods and potential applications being discovered regularly. Future research will likely focus on developing more efficient synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S2/c1-11-19-17(24-22-11)12-6-8-13(9-7-12)20-16(23)10-25-18-21-14-4-2-3-5-15(14)26-18/h2-9H,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTYLWWSPYXRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2668498.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2668499.png)

![N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2668500.png)

![4-(4-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2668502.png)

![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668511.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea](/img/structure/B2668513.png)

![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)